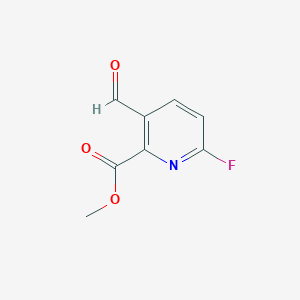

![molecular formula C9H12N6O B2582846 N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide CAS No. 860648-92-6](/img/structure/B2582846.png)

N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide” is a compound that contains an imidazole ring. Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1,3-diazole . It is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .

Applications De Recherche Scientifique

Heterocyclic Compounds: A Foundation for Drug Development

Heterocyclic compounds, including imidazoles and triazoles, are crucial in developing new drugs with diverse biological activities. These compounds offer structural variations, enabling the synthesis of new chemical entities with potential therapeutic applications. Triazoles, in particular, have been studied extensively for their broad range of biological activities, including anti-inflammatory, antimicrobial, and antitumoral properties. The synthesis and evaluation of novel triazoles for various biological targets highlight the ongoing interest in these compounds for drug development (Ferreira et al., 2013).

Synthetic Strategies and Biological Significance

The exploration of synthetic routes for 1,4-disubstituted 1,2,3-triazoles underscores their significance in drug discovery, pharmaceutical chemistry, and bioconjugation. These compounds' stability and ability to engage in hydrogen bonding and dipole-dipole interactions with biological targets make them valuable scaffolds in medicinal chemistry. Innovative synthetic methods, including copper-catalyzed azide-alkyne cycloaddition, have facilitated the development of biologically active 1,2,3-triazoles, further emphasizing the importance of these heterocycles in therapeutic applications (Kaushik et al., 2019).

Imidazoles in Antifungal and Anticancer Research

Imidazole antifungals, including compounds like clotrimazole, econazole, and ketoconazole, have shown potential in cancer treatment. These drugs disrupt the glycolytic pathway, block Ca2+ influx, and inhibit CYP450 enzymes, mechanisms that contribute to their anti-neoplastic activities. The repurposing of these antifungals for cancer therapy, especially in overcoming drug resistance and enhancing drug efficacy, highlights the versatility of imidazole derivatives in addressing complex health challenges (Yardimci, 2020).

Antioxidant Capacity and Chemical Reactivity

The study of the ABTS/PP decolorization assay for assessing antioxidant capacity reveals specific reactions, including coupling, that contribute to the total antioxidant capacity of compounds. This research underscores the importance of understanding the chemical reactivity and potential health benefits of heterocyclic compounds, including imidazoles and triazoles, in developing novel antioxidants (Ilyasov et al., 2020).

Mécanisme D'action

Target of Action

Imidazole-containing compounds are known to interact with a variety of biological targets. They are the core of many natural products such as histidine, purine, and histamine . .

Mode of Action

The mode of action of imidazole-containing compounds can vary widely depending on the specific compound and its targets . Without specific information on “N-[2-(1H-imidazol-4-yl)ethyl]-2-(1H-1,2,4-triazol-1-yl)acetamide”, it’s difficult to provide a detailed explanation of its interaction with its targets.

Biochemical Pathways

Imidazole-containing compounds can affect a variety of biochemical pathways due to their broad range of chemical and biological properties

Propriétés

IUPAC Name |

N-[2-(1H-imidazol-5-yl)ethyl]-2-(1,2,4-triazol-1-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N6O/c16-9(4-15-7-11-6-14-15)12-2-1-8-3-10-5-13-8/h3,5-7H,1-2,4H2,(H,10,13)(H,12,16) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZOXUMCCOFWWJAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCNC(=O)CN2C=NC=N2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

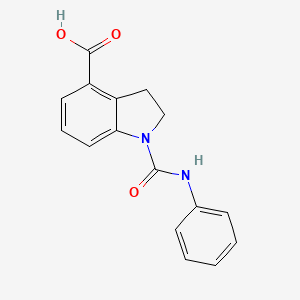

![1-[(2-Methoxyphenyl)methyl]-3-(2-methylphenyl)thiourea](/img/structure/B2582764.png)

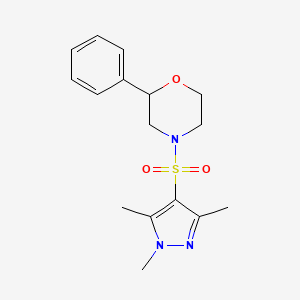

![1-[(4-Sec-butylphenyl)sulfonyl]piperazine](/img/structure/B2582769.png)

![2-(Benzylsulfanyl)-4-{[3-(trifluoromethyl)benzyl]sulfanyl}thieno[3,2-d]pyrimidine](/img/structure/B2582778.png)

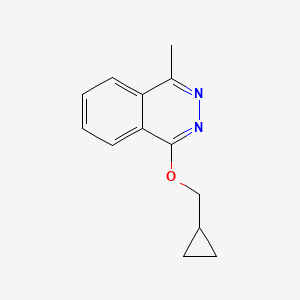

![2-(1-ethyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)-N-(4-fluorophenyl)acetamide](/img/structure/B2582781.png)

![3-(1-((2-fluorophenyl)sulfonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2582783.png)